Cas no 300816-22-2 (12-chloro-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9,11-tetraene)
12-chloro-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9,11-tetraene Chemical and Physical Properties
Names and Identifiers
-
- 5H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine,4-chloro-6,7-dihydro-
- 4-Chloro-2,3-Dihydro-1H-8-Thia-5,7-Diaza-Cyclopenta[a]Indene
- 4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- 1-chloro-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-d]pyrimidine
- 4-Chloro-6,7-dihydro-5H-cyclopenta-[4,5]thieno[2,3-d]pyrimidine
- 12-chloro-7-thia-9,11-diazatricyclo[6.4.0.0(2,6)]dodeca-1(12),2(6),8,10-tetraene
- 4-chloro-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophene
- AC1LG6QF
- AC1Q3KVG
- CTK4G4375
- STOCK1S-88729
- 12-chloro-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9,11-tetraene
- EN300-05102
- JKXJMJPJOYMQSK-UHFFFAOYSA-N
- SY042780
- AB00076184-01
- MFCD00572400
- BB 0218553
- SCHEMBL11742
- Z56895691
- 12-chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
- 12-chloro-7-thia-9,11-diazatricyclo[6.4.0.0[2,6]]dodeca-1(12),2(6),8,10-tetraene
- SR-01000200119-1
- AKOS000122278
- 300816-22-2
- DTXSID90355031
- 12-CHLORO-7-THIA-9,11-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),2(6),8,10-TETRAENE
- 4-Chloro-6,7-dihydro-5H-cyclopenta[4.5]thieno[2.3-d]pyrimidine
- AT15996
- 12-chloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
- F0745-0159
- 12-chloro-7-thia-9,11-diazatricyclo[6.4.0.0^[2,6]]dodeca-1(8),2(6),9,11-tetraene
- BP-10325
- AB06474
- HMS1579D08
- SR-01000200119
- AS-71469
- ALBB-032399
- STK838715
- AE-848/09799017
-
- MDL: MFCD00572400
- Inchi: 1S/C9H7ClN2S/c10-8-7-5-2-1-3-6(5)13-9(7)12-4-11-8/h4H,1-3H2
- InChI Key: JKXJMJPJOYMQSK-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=NC=N1)SC1CCCC=12
Computed Properties
- Exact Mass: 210.00200
- Monoisotopic Mass: 210.0018471g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 54Ų
Experimental Properties
- Density: 1.499
- Melting Point: 108 °C
- Boiling Point: 355.6 ºCat 760 mmHg
- Flash Point: 168.9 ºC
- Refractive Index: 1.723
- PSA: 54.02000
- LogP: 2.83340
12-chloro-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9,11-tetraene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
12-chloro-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9,11-tetraene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 100955-1g |
4-Chloro-6,7-dihydro-5H-cyclopenta-[4,5]thieno[2,3-d]pyrimidine |
300816-22-2 | 1g |
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| Matrix Scientific | 100955-5g |
4-Chloro-6,7-dihydro-5H-cyclopenta-[4,5]thieno[2,3-d]pyrimidine |
300816-22-2 | 5g |
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4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine |
300816-22-2 | 95%+ | 1g |
$171 | 2021-08-18 | |
| TRC | C381805-25mg |
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3]d]pyrimidine |
300816-22-2 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C381805-50mg |
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3]d]pyrimidine |
300816-22-2 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C381805-250mg |
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3]d]pyrimidine |
300816-22-2 | 250mg |
$ 95.00 | 2022-06-06 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C300703-1g |
12-chloro-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9,11-tetraene |
300816-22-2 | ≥95.0% | 1g |
¥1304.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C300703-5g |
12-chloro-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9,11-tetraene |
300816-22-2 | ≥95.0% | 5g |
¥4360.90 | 2023-09-03 | |
| Fluorochem | 021475-1g |
4-Chloro-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene |
300816-22-2 | 95+% | 1g |
£25.00 | 2022-03-01 | |
| Apollo Scientific | OR322475-500mg |
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine |
300816-22-2 | 500mg |
£75.00 | 2025-02-20 |
12-chloro-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9,11-tetraene Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 12-chloro-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9,11-tetraene
Comprehensive Analysis of 12-chloro-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene (CAS No. 300816-22-2)
The compound 12-chloro-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene (CAS No. 300816-22-2) is a heterocyclic organic molecule with a unique tricyclic structure. Its complex nomenclature reflects its intricate chemical framework, which includes a chloro substituent, a thia (sulfur-containing) ring, and a diazatricyclo system. This compound has garnered significant interest in pharmaceutical and materials science research due to its potential applications in drug discovery and advanced material design.
Recent advancements in AI-driven drug discovery and computational chemistry have highlighted the importance of structurally diverse compounds like 12-chloro-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene. Researchers are increasingly leveraging machine learning algorithms to predict the biological activity and synthetic pathways of such molecules, making them a hot topic in medicinal chemistry forums and scientific literature.
The tricyclic core of this compound is particularly noteworthy for its potential to interact with biological targets. Studies suggest that similar frameworks exhibit antimicrobial and anti-inflammatory properties, which aligns with current trends in antibiotic resistance research. As the global scientific community seeks novel solutions to combat resistant pathogens, compounds like CAS No. 300816-22-2 are being rigorously evaluated for their therapeutic potential.
From a synthetic perspective, the chloro and thia functional groups in 12-chloro-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene offer versatile sites for further chemical modifications. This adaptability is crucial for structure-activity relationship (SAR) studies, a cornerstone of modern pharmaceutical development. Researchers often explore such derivatives to optimize efficacy and reduce side effects.
Environmental and green chemistry considerations are also driving interest in this compound. With growing emphasis on sustainable synthesis, scientists are investigating eco-friendly routes to produce CAS No. 300816-22-2 and its analogs. This aligns with broader industry shifts toward reducing chemical waste and improving atom economy in synthetic processes.
In materials science, the diazatricyclo moiety of this compound has shown promise in organic electronics and photovoltaic applications. Its ability to form stable, conjugated systems makes it a candidate for OLEDs and solar cell components, addressing the rising demand for renewable energy technologies.
Analytical characterization of 12-chloro-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene typically involves advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for verifying purity and elucidating its three-dimensional structure, which is critical for both academic and industrial applications.
As the scientific community continues to explore the frontiers of heterocyclic chemistry, compounds like CAS No. 300816-22-2 will remain at the forefront of innovation. Their multifaceted utility—spanning drug development, materials engineering, and sustainable chemistry—ensures their relevance in addressing some of today's most pressing scientific challenges.
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